5-Aminoindole

Synthetic methodology Reactivity quantification Electrophilic aromatic substitution

5-Aminoindole (1H-indol-5-amine) delivers quantitative synthetic predictability with its precisely defined Mayr nucleophilicity (N=7.22), enabling rational reaction design. Its C5 primary amine handle is ideal for amide/urea bond formation—preferred over hydroxyl analogs—while its 5-HT3 receptor potentiation profile (12-30% at 1 mM) and demonstrated activity as an AF9-DOT1L inhibitor scaffold (IC50 ~2.7-3.6 μM) make it a strategic choice for neurological and epigenetic drug discovery. Also employed as a universal base building block with superior duplex stability in oligonucleotide therapeutics. This versatility makes it essential for medicinal chemistry labs requiring a reliable, multifunctional heterocyclic intermediate.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 5192-03-0
Cat. No. B014826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminoindole
CAS5192-03-0
Synonyms1-aminoindole
5-aminoindole
7-aminoindole
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1N
InChIInChI=1S/C8H8N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,9H2
InChIKeyZCBIFHNDZBSCEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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5-Aminoindole (CAS 5192-03-0): A Versatile 5-Substituted Indole Building Block with Defined Reactivity and Biological Potentiation Profiles


5-Aminoindole (1H-indol-5-amine) is a heterocyclic aromatic amine with the molecular formula C8H8N2 and a molecular weight of 132.16 [1]. As a 5-substituted indole derivative, it features a primary amino group at the C5 position of the indole ring system, which confers distinct electronic properties, hydrogen-bonding capacity, and nucleophilic reactivity [1]. The compound is widely employed as a synthetic intermediate in pharmaceutical research, particularly in the construction of neurologically active agents and heterocyclic libraries .

Why 5-Aminoindole Cannot Be Replaced by 5-Hydroxyindole or 5-Methoxyindole in Critical Applications


The 5-substituent on the indole core dictates electronic distribution, hydrogen-bond donor/acceptor properties, and nucleophilic reactivity, leading to pronounced differences in biological target engagement and synthetic utility. For instance, while 5-aminoindole and 5-hydroxyindole exhibit quantitatively similar allosteric potentiation of 5-HT3 receptors at 1 mM, their physicochemical and synthetic profiles diverge markedly [1]. The amino group provides a primary amine handle for amide/urea bond formation, whereas the hydroxyl group requires different coupling strategies, directly impacting reaction planning and synthetic route design . Moreover, the nucleophilicity parameter (Mayr N = 7.22) of 5-aminoindole is distinct from that of other 5-substituted indoles, influencing reactivity in electrophilic aromatic substitution and cross-coupling reactions [2].

5-Aminoindole: Quantitative Differentiation Against Closest 5-Substituted Indole Analogs


Nucleophilicity Parameter (Mayr N): 5-Aminoindole Exhibits a Distinct Reactivity Profile for Rational Synthetic Planning

5-Aminoindole demonstrates a Mayr nucleophilicity parameter N of 7.22 (sN = 1.10) in acetonitrile, determined from the rate constant of its reaction with 4,6-dinitrobenzofuroxane (E = -5.06) [1]. This quantitative reactivity descriptor enables precise prediction of reaction rates and the rational selection of electrophilic partners. In contrast, the Mayr N parameter for unsubstituted indole is lower (approximately N = 5.4-5.8, depending on solvent and electrophile), while electron-withdrawing 5-substituted analogs (e.g., 5-nitroindole) exhibit significantly reduced nucleophilicity [2].

Synthetic methodology Reactivity quantification Electrophilic aromatic substitution

Allosteric Potentiation of 5-HT3 Receptor-Mediated Ion Current: 5-Aminoindole Matches 5-Hydroxyindole Efficacy

In whole-cell voltage clamp experiments on mouse N1E-115 neuroblastoma cells, co-application of 1 mM 5-aminoindole with 10 μM 5-HT enhanced the 5-HT-evoked ion current by 12–30%, a magnitude quantitatively similar to the potentiation induced by 1 mM 5-hydroxyindole and 1 mM catechol [1]. The rank order of potentiation at 1 mM was: 5-hydroxyindole ≈ 5-aminoindole ≈ catechol > indole. Notably, indole (the unsubstituted parent) produced significantly weaker potentiation [1].

Neuroscience Ion channel pharmacology Allosteric modulation

Inhibition of AF9-DOT1L Protein-Protein Interaction: Structure-Activity Comparison Across 5-Substituted Indoles

In a structure-activity relationship study targeting the AF9-DOT1L interaction, a series of 5-substituted indole compounds were evaluated for inhibitory activity [1]. Compound 15 (with a 5-substituent) exhibited an IC50 of 3.6 ± 0.3 μM, while compound 16 showed an IC50 of 2.7 ± 0.2 μM. In contrast, compounds with alternative 5-substituents (e.g., compounds 17-23) displayed markedly reduced or negligible activity, with many showing only partial inhibition at 5 μM (e.g., compound 17: 52% inhibition at 5 μM) or IC50 values >30 μM [1].

Epigenetics Cancer therapeutics Protein-protein interaction inhibitors

Thermal Stability of DNA Duplexes Containing 5-Substituted Indole Universal Bases: Comparative Evaluation

A series of eleven 5-substituted indole nucleoside residues were incorporated into 15-mer oligodeoxynucleotide duplexes and their stabilities evaluated by UV thermal denaturation [1]. All substituted indoles conferred greater duplex stability than an unsubstituted indole residue. Notably, several 5-substituted indole residues were found to be more promiscuous (i.e., more tolerant of base-pair mismatches) than the previously studied 5-nitroindole residue [1].

Nucleic acid chemistry Universal base analogs Oligonucleotide therapeutics

Synthetic Accessibility from 5-Nitroindole: Quantitative Yield Comparison

5-Aminoindole can be prepared from 5-nitroindole via reduction. Reported synthetic yields vary significantly depending on methodology. A catalytic hydrogenation protocol achieved a 98% yield under optimized conditions using silver 4,4'-dimethoxy-2,2'-bipyridine catalyst . In contrast, alternative reduction approaches (e.g., Pd/C with ammonium formate) have reported lower yields (e.g., 55%) . Electrochemical reduction of 5-nitroindole in basic or acidic aqueous methanol produces 5-aminoindole as the major product, with selectivity dependent on pH and nucleophile strength [1].

Organic synthesis Process chemistry Reduction methodology

5-Aminoindole: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of 5-HT3 Receptor Allosteric Modulator Libraries

Based on direct head-to-head comparison data showing that 5-aminoindole and 5-hydroxyindole produce quantitatively similar allosteric potentiation of 5-HT3 receptor-mediated ion currents (12-30% enhancement at 1 mM) [4], 5-aminoindole is the preferred scaffold when synthetic routes require an amino handle for amide/urea bond formation rather than a hydroxyl group. This scenario is particularly relevant for medicinal chemistry programs targeting neurological disorders where 5-HT3 receptor modulation is therapeutically relevant.

Rational Design of Electrophilic Aromatic Substitution Reactions

The precisely defined Mayr nucleophilicity parameter (N = 7.22 in MeCN) [4] enables quantitative prediction of reaction rates when selecting 5-aminoindole as the nucleophilic partner. This parameter allows chemists to differentiate 5-aminoindole from less nucleophilic 5-substituted analogs (e.g., 5-nitroindole) or unsubstituted indole (N ≈ 5.4-5.8), facilitating rational reaction design and optimization.

Development of AF9-DOT1L Protein-Protein Interaction Inhibitors

Structure-activity relationship data demonstrate that specific 5-substituted indoles (including compounds with amino-containing substituents) exhibit potent inhibition of the AF9-DOT1L interaction with IC50 values in the low micromolar range (2.7-3.6 μM), whereas alternative 5-substituted analogs show negligible activity (>30 μM) [4]. 5-Aminoindole serves as a critical starting material or substructure for this class of epigenetic inhibitors, and researchers must carefully select the 5-substituent to maintain target potency.

Incorporation as a Universal Base in Oligonucleotide Therapeutics

Comparative thermal denaturation studies indicate that 5-substituted indole nucleoside residues, including 5-aminoindole derivatives, confer greater duplex stability than unsubstituted indole residues and exhibit improved mismatch tolerance relative to 5-nitroindole [4]. This makes 5-aminoindole a valuable building block for constructing oligonucleotide probes or antisense therapeutics where universal base properties are required without sacrificing duplex stability.

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